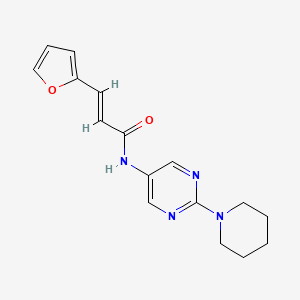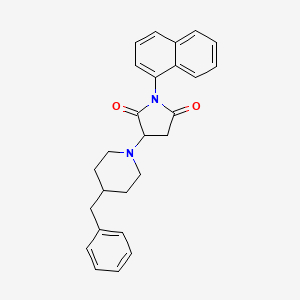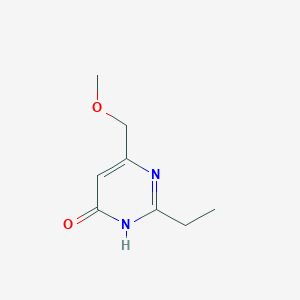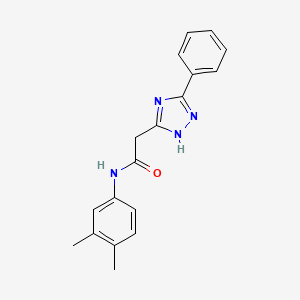![molecular formula C21H19N3O2 B11189948 2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B11189948.png)
2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-A]pyrimidine core with various substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired pyrazolo[1,5-A]pyrimidine derivatives.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds are known for their antiproliferative and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives: These compounds have shown promising antiviral activities.
Uniqueness
2-Ethyl-5-(2-methoxyphenyl)-3-phenyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one is unique due to its specific substituents, which confer distinct biological activities and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-ethyl-5-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N3O2/c1-3-16-20(14-9-5-4-6-10-14)21-22-17(13-19(25)24(21)23-16)15-11-7-8-12-18(15)26-2/h4-13,23H,3H2,1-2H3 |
InChI Key |
YIBNHNUBZNKSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11189871.png)
![{4-Amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11189886.png)

![7-(4-ethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11189892.png)
![2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189893.png)
![N-cyclopropyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189896.png)
![Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189902.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B11189905.png)
![1-(3,5-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11189907.png)
![N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11189908.png)




